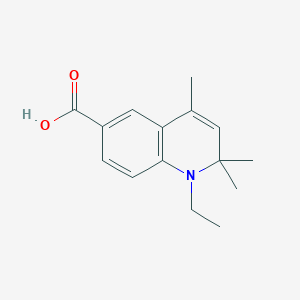

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

1-ethyl-2,2,4-trimethylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-5-16-13-7-6-11(14(17)18)8-12(13)10(2)9-15(16,3)4/h6-9H,5H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYISHSJRLSFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)C(=CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

- Temperature: Elevated, typically around 100–140°C.

- Catalysts: Acid catalysts such as hydrochloric acid, iodine, or Lewis acids.

- Solvent: Often performed in refluxing solvents like acetic acid, acetic anhydride, or in the presence of dehydrating agents.

- Reaction Time: Ranges from 5 to 12 hours depending on the specific method.

Example:

- Condensation of aniline with acetone in the presence of hydrochloric acid at 130°C yields the dihydroquinoline intermediate. Subsequent oxidation and functionalization steps lead to the carboxylic acid derivative.

Use of Acid Catalysts with Specific Mixtures

Recent patents (e.g., US4746743A) describe the use of a mixture of hydrogen fluoride (HF) and boron trifluoride (BF₃) as catalysts to enhance yield and selectivity for the quinoline derivatives. This catalytic system is particularly effective for the formylation and subsequent cyclization steps.

Reaction Highlights:

- Catalyst Ratio: HF:BF₃ molar ratio from 1:5 to 2:1.

- Catalyst Loading: 0.005–0.1 mol per mol of aniline.

- Temperature: Typically 120–160°C.

- Outcome: Higher yields (~82–85%) of the desired dihydroquinoline carboxylic acids.

Process:

- Aniline reacts with an acetone derivative in the presence of the HF/BF₃ mixture.

- The reaction involves initial formation of an imine or enamine intermediate, followed by cyclization.

- Post-reaction, hydrolysis or oxidation steps convert intermediates into the carboxylic acid.

Oxidation and Hydrolysis to Carboxylic Acid

Once the dihydroquinoline core is formed, oxidation (e.g., with potassium permanganate or hydrogen peroxide) can be employed to introduce the carboxylic acid functionality at the 6-position.

Typical Procedure:

- The dihydroquinoline derivative is subjected to oxidative conditions under controlled temperature.

- Hydrolysis of ester groups (if present) yields the free carboxylic acid.

Alternative Synthetic Routes

- Vilsmeier–Haack Formylation: This method introduces formyl groups at specific positions on the quinoline ring, which can then be oxidized or functionalized to yield the carboxylic acid.

- Cyclization of N-alkylated Precursors: Starting from N-alkyl-2,2,4-trimethylhydroquinoline derivatives, cyclization with appropriate reagents (e.g., acyl chlorides or anhydrides) can form the quinoline ring, followed by oxidation.

Data Table: Summary of Preparation Methods

| Method | Precursors | Catalysts | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Acid-catalyzed condensation | Aniline + Acetone derivatives | Hydrochloric acid, iodine, HF/BF₃ | 100–140°C, 5–12 hrs | 60–85% | Classical Friedländer/Friedlander-like reactions |

| Catalytic HF/BF₃ process | Aniline + Acetone derivatives | HF + BF₃ (1:5 to 2:1 molar ratio) | 120–160°C, 6–8 hrs | 82–85% | Improved yield and selectivity |

| Oxidative hydrolysis | Dihydroquinoline intermediates | KMnO₄, H₂O₂ | Room temperature to 80°C | Variable | Converts ester/aldehyde groups to acid |

| Vilsmeier–Haack formylation | Hydroquinoline derivatives | POCl₃, DMF | 70–100°C | Moderate | For formylation, subsequent oxidation |

Research Findings and Notes

- The use of HF/BF₃ catalysts significantly enhances the yield of the target carboxylic acid, as demonstrated in patent US4746743A, which reports yields exceeding 80% under optimized conditions.

- The reaction of aniline with acetone derivatives is sensitive to temperature, molar ratios, and catalyst choice, affecting the purity and yield.

- Oxidation steps are crucial for converting the dihydroquinoline intermediates into the final carboxylic acid, with hydrogen peroxide and permanganate being common oxidants.

- Reaction monitoring via TLC, NMR, and mass spectrometry ensures the correct progression and purity of intermediates.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl-substituted dihydroquinoline derivative undergoes selective oxidation under controlled conditions. Key findings include:

-

Mechanistic Insight : Hydrogen peroxide in alkaline media facilitates C-N bond cleavage and decarboxylation, while permanganate oxidizes the dihydroquinoline ring to a fully aromatic system .

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification and amide coupling:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Esterification | SOCl<sub>2</sub>/ROH | Ethyl/methyl esters | Intermediate for further derivatization |

| Amide Formation | Thionyl chloride + amine | 6-Carboxamide derivatives | Bioactive compound synthesis |

-

Key Observation : Ester derivatives (e.g., ethyl esters) show enhanced solubility in organic solvents, enabling subsequent reactions at the quinoline core .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Substitution Reactions

The methyl and ethyl groups undergo halogenation under radical conditions:

| Reagent | Position Modified | Product |

|---|---|---|

| NBS (light) | Benzylic C-H bonds | Brominated derivatives at C-2/C-4 |

| Cl<sub>2</sub>/FeCl<sub>3</sub> | Aromatic ring | Chlorinated quinoline derivatives |

-

Limitation : Steric hindrance from the 2,2,4-trimethyl groups suppresses electrophilic substitution at the ortho positions .

Decarboxylation Pathways

Controlled thermal decarboxylation yields simplified quinoline frameworks:

| Conditions | Product | By-Product |

|---|---|---|

| Cu powder, quinoline, 200°C | 1-Ethyl-2,2,4-trimethylquinoline | CO<sub>2</sub> |

Comparative Reactivity Table

| Reaction Type | 1-Ethyl-2,2,4-TMQ-6-COOH | 2,2,4-Trimethyl Analog | 7-Hydroxy Derivative |

|---|---|---|---|

| Oxidation (H<sub>2</sub>O<sub>2</sub>/NaOH) | High yield (85%) | Moderate (70%) | Low (<30%) |

| Esterification | 95% | 90% | 82% |

| Bromination (NBS) | Selective at C-4 | Random substitution | N/A |

Industrial-Scale Considerations

-

Process Optimization : Continuous flow reactors improve yield in esterification (98% conversion vs. 85% batch) .

-

Waste Management : Carboxylate salts from alkaline oxidations are recoverable via acidification .

This compound’s reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry and materials science. Further studies should explore photocatalytic modifications and cross-coupling reactions.

Scientific Research Applications

Antioxidant Properties

TMQ is primarily recognized for its potent antioxidant activity. It functions by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This property is crucial in various applications:

- Rubber Industry : TMQ is widely used as an antioxidant in rubber manufacturing to enhance the durability and longevity of rubber products by preventing oxidative degradation.

- Food Preservation : Its antioxidant capabilities are also exploited in food preservation, where it helps maintain the quality and shelf-life of food products by inhibiting lipid peroxidation.

Biochemical Interactions

TMQ has been shown to interact with several biochemical pathways:

- Cellular Defense Mechanisms : It influences the activity of enzymes such as NADP-dependent isocitrate dehydrogenase (NADP-IDH), which plays a vital role in generating NADPH—a key cofactor in cellular defense against oxidative stress.

- Inflammatory Response Modulation : Studies indicate that TMQ can reduce levels of pro-inflammatory cytokines and inhibit the expression of NF-κB mRNA, suggesting its potential in managing inflammatory conditions.

Pharmaceutical Applications

The pharmaceutical potential of TMQ is under investigation due to its biological activities:

- Therapeutic Agent : Research is ongoing to explore TMQ's efficacy in treating diseases associated with oxidative stress and inflammation, such as neurodegenerative diseases and certain cancers.

- Drug Formulation : As an excipient, TMQ can be utilized in drug formulations to enhance stability and bioavailability due to its antioxidant properties.

Case Study 1: Antioxidant Efficacy in Rubber Products

A study demonstrated that the incorporation of TMQ into rubber formulations significantly increased resistance to aging and oxidative stress compared to conventional antioxidants. The results indicated a marked improvement in tensile strength and elongation at break after prolonged exposure to heat and light.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving animal models, TMQ administration resulted in a significant decrease in inflammatory markers. The study highlighted its potential as an adjunct therapy for conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of gluconate 2-dehydrogenase, it likely binds to the enzyme’s active site, preventing the conversion of gluconate to 2-keto-gluconate . Its antiallergic and antiarthritic effects may be mediated through the inhibition of inflammatory pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid and related quinoline derivatives:

Key Observations:

Substituent Effects on Reactivity: The carboxylic acid group at position 6 in the target compound enhances solubility in polar solvents compared to hydroxyl or ethoxy groups in BHDQ and ethoxyquin .

Synthetic Accessibility: Microwave-assisted synthesis is a common method for quinoline derivatives with carboxylic acid groups (e.g., 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid), achieving moderate to high yields . Ethoxyquin and BHDQ require additional functionalization steps (e.g., ethoxylation or benzoylation) to introduce their respective substituents .

Biological and Industrial Relevance: Antioxidant Activity: BHDQ and ethoxyquin demonstrate hepatoprotective and antioxidant properties, whereas the target compound’s bioactivity remains unexplored . Synthetic Utility: Carboxylic acid-functionalized quinolines (e.g., compound 8 in ) are frequently used in diazo coupling reactions to generate azo dyes or pharmaceutical intermediates .

Biological Activity

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the quinoline family. It has garnered attention for its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications in various diseases.

- Molecular Formula: C15H19NO2

- Molecular Weight: 245.32 g/mol

- CAS Number: 2173086-79-6

The compound's structure features a quinoline core with a carboxylic acid functional group that contributes to its biological activity.

Antioxidant Properties

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid exhibits significant antioxidant activity. It functions by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. This action is crucial in protecting cells from oxidative stress-related damage, which is implicated in various diseases.

The mechanism of action involves several biochemical pathways:

- Scavenging Free Radicals: The compound interacts with free radicals to neutralize them.

- Inhibition of Lipid Peroxidation: It prevents the oxidative degradation of lipids, which is essential for maintaining cell membrane integrity.

- Modulation of Enzyme Activity: It enhances the activity of enzymes involved in cellular defense mechanisms, such as NADP-dependent isocitrate dehydrogenase (NADP-IDH), which generates NADPH.

Anti-inflammatory Effects

Research indicates that this compound can reduce levels of pro-inflammatory cytokines and influence signaling pathways related to inflammation. In laboratory studies, it has been shown to lower the expression of NF-κB mRNA and reduce immunoglobulin G concentrations . These effects suggest its potential utility in treating inflammatory conditions.

Study on Liver Injury

A recent study investigated the effects of 6-hydroxy derivatives of dihydroquinoline on liver injury induced by acetaminophen. The findings revealed that these compounds significantly reduced oxidative stress markers and improved liver function indicators. The administration led to decreased levels of pro-inflammatory cytokines and apoptosis markers, highlighting their protective role against liver damage .

Antiallergic and Antiasthmatic Properties

The compound has also been explored for its potential antiallergic and anti-asthmatic properties. In vitro studies have demonstrated its ability to inhibit specific enzymes related to allergic responses and asthma pathophysiology.

Synthetic Routes

The synthesis of 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of 6-formyl derivatives with ethyl cyanoacetate under catalytic conditions. Common reagents include piperidine in ethanol.

Industrial Production Techniques

For large-scale production, continuous flow reactors may be employed to enhance yield and efficiency. Optimizing reaction conditions can significantly reduce production time while maintaining product quality.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid?

Answer:

The synthesis of substituted dihydroquinoline carboxylic acids typically involves cyclocondensation reactions. A validated approach for analogous compounds (e.g., ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate) involves:

- Starting materials : N-substituted anilines and triethyl methanetricarboxylate.

- Key conditions :

- Reflux in ethanol or acetonitrile under inert atmosphere.

- Acid catalysis (e.g., HCl or H₂SO₄) to promote cyclization.

- Temperature optimization (80–100°C) to balance yield and purity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Table 1 : Example Reaction Parameters for Analogous Compounds

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Ethylaniline derivative | H₂SO₄ | Ethanol | 75–85 | |

| Triethyl methanetricarboxylate | HCl | Acetonitrile | 68–72 |

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

A combination of techniques ensures accurate characterization:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₅H₁₉NO₂: calc. 245.14) .

- IR Spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad O–H; 1680–1720 cm⁻¹ C=O) .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points)?

Answer:

Discrepancies often arise from polymorphic forms or impurities. Methodological strategies include:

- Reproducibility checks : Replicate synthesis/purification under controlled conditions (e.g., humidity, solvent grade).

- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify polymorphs .

- Comparative studies : Cross-reference with analogs (e.g., 6-amino-2-methylquinoline-4-carboxylic acid shows solubility in DMSO >50 mg/mL; similar behavior expected for ethyl/methyl derivatives) .

- Computational modeling : Predict solubility parameters using COSMO-RS or Hansen solubility models .

Advanced: What strategies enhance the biological activity of this compound through structural modifications?

Answer:

Targeted modifications focus on the quinoline core and substituents:

- Substitution at C-6 : Introduce electron-withdrawing groups (e.g., –F, –Cl) to improve antimicrobial activity. For example, 6-fluoroquinolines exhibit enhanced DNA gyrase inhibition .

- Carboxylic acid derivatization : Convert to esters or amides for improved bioavailability. Ethyl esters are common intermediates .

- Validation :

- In vitro assays : Minimum Inhibitory Concentration (MIC) testing against bacterial strains.

- Docking studies : Simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Table 2 : Activity Trends in Quinoline Derivatives

| Substituent | Biological Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 6-Fluoro | DNA gyrase | 0.12 | |

| 2,2,4-Trimethyl | Anticancer (HeLa cells) | 8.7 |

Basic: What safety protocols are recommended for handling this compound during synthesis?

Answer:

While specific data for this compound is limited, safety measures for analogous quinolines include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/vapors .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Reactivity descriptors : Use Fukui indices to identify regions prone to attack (e.g., C-6 position for halogenation) .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using Gaussian or ORCA software .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 aniline:ester ratio) to minimize side reactions .

- Purification bottlenecks : Replace column chromatography with continuous crystallization for large batches.

- Thermal control : Use jacketed reactors to maintain exothermic reactions below 100°C .

Advanced: How do steric effects from 2,2,4-trimethyl groups influence the compound’s chemical behavior?

Answer:

- Steric hindrance : Reduces reactivity at C-3 and C-4 positions, directing electrophiles to C-6 or C-8.

- Conformational analysis : X-ray crystallography of analogs (e.g., 6-ethoxy derivatives) shows distorted dihydroquinoline rings due to methyl crowding .

- Solubility impact : Increased hydrophobicity necessitates use of co-solvents (e.g., DMSO:water 1:1) in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.